Metkephamid is derived from natural peptides but is synthesized to enhance its stability and bioactivity. It is categorized under synthetic opioids, which are designed to mimic the effects of naturally occurring endorphins and enkephalins. The compound's systematic name includes its chemical structure, which can be represented by its InChI and SMILES notations, indicating the specific arrangement of atoms within the molecule.
The synthesis of Metkephamid typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process involves several key steps:
Metkephamid has a complex molecular structure characterized by a pentapeptide chain that includes specific amino acids arranged in a sequence that confers its biological activity. The molecular formula for Metkephamid acetate is , and its InChI Key is MCEMSMUXOSFTJG-KBUZRCILSA-N.
Metkephamid participates in various chemical reactions that can affect its stability and activity:
The mechanism of action for Metkephamid involves binding to opioid receptors in the central nervous system:
Metkephamid exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies in pharmaceutical applications .
Metkephamid has diverse applications across various scientific fields:
Metkephamid (chemical name: L-tyrosyl-D-alanylglycyl-L-phenylalanyl-N²-methyl-L-methioninamide) is a synthetic pentapeptide opioid analgesic derived from the endogenous peptide [Met]enkephalin. With the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂, it was designed to overcome the pharmacokinetic limitations of natural enkephalins while retaining potent opioid receptor activity. As a stable enkephalin analogue, metkephamid targets μ-, δ-, and κ-opioid receptors with high affinity and represents a significant milestone in peptide-based analgesic development [1] [2].
The discovery of endogenous enkephalins (Met-enkephalin and Leu-enkephalin) in 1975 revealed their role as natural ligands for opioid receptors. However, their therapeutic potential was limited by:
This spurred efforts to synthesize analogues with improved stability. Key developments included:
Table 1: Evolution of Key Enkephalin Analogues
Compound | Sequence | Key Modifications | Year |
---|---|---|---|
Met-enkephalin | Tyr-Gly-Gly-Phe-Met | None (natural peptide) | 1975 |
[D-Ala²]-Met-enkephalin | Tyr-D-Ala-Gly-Phe-Met | D-amino acid at position 2 | 1977 |
[D-Ala²]-Met-enkephalinamide | Tyr-D-Ala-Gly-Phe-Met-NH₂ | D-amino acid + C-terminal amidation | 1979 |
Metkephamid | Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂ | D-amino acid + N-methylation + amidation | 1981 |
Metkephamid’s design addressed three critical bottlenecks in peptide drug development: enzymatic degradation, BBB permeability, and receptor selectivity. Each modification served a specific pharmacochemical purpose:
Tyr¹ Preservation:The N-terminal tyrosine is essential for opioid receptor engagement. Its free amine and phenolic hydroxyl group form hydrogen bonds with conserved residues in μ- and δ-opioid receptor binding pockets [5]. Modifying this residue abolished activity.
D-Ala² Substitution:Replacement of glycine with D-alanine conferred:
Enhanced μ-receptor affinity (Ki = 1.8 nM) compared to Met-enkephalin (Ki = 18 nM) [1] [6].
Gly³ as a Conformational Spacer:Glycine’s flexibility allows the peptide backbone to adopt the bioactive conformation required for receptor interaction. Bulky residues here reduced potency [5].
Phe⁴ Retention:The aromatic side chain of phenylalanine is critical for hydrophobic interactions with δ-receptor subpockets. Its substitution diminished δ-selectivity [8].
N-Me-Met⁵-NH₂ Modifications:
Table 2: Impact of Structural Modifications on Pharmacokinetic Properties
Property | Met-enkephalin | Metkephamid | Improvement Factor |
---|---|---|---|
Plasma half-life | <2 minutes | ~60 minutes | 30-fold [1] |
Bioavailability | <1% | 30–35% | 35-fold [1] |
BBB permeability (Pᵉff) | 3.3 × 10⁻⁸ cm/s | 9.5 × 10⁻⁸ cm/s | 3-fold [4] |
Proteolytic stability | Low | High | Resists aminopeptidases, endopeptidases [3] |
These modifications enabled metkephamid to achieve:
Permeability Mechanism Insights:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1